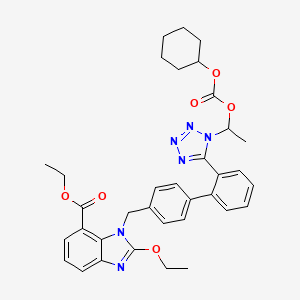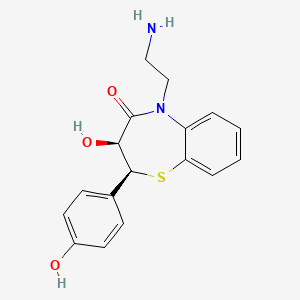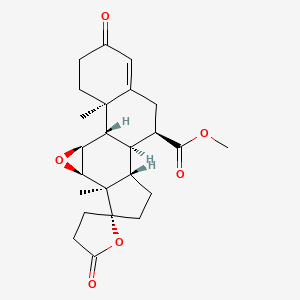
Axitinib Impurity 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Axitinib Impurity 4 is a derivative of Axitinib . Axitinib is an indazole derivative and a second-generation tyrosine kinase inhibitor that works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .
Synthesis Analysis
Axitinib derivatives were designed by replacing the C=C moiety with the N=N group, and the substituted benzene or pyrrole analogs were considered to replace the pyridine ring . The cocrystallization of Axitinib with a group of carboxylic acids was attempted to improve its aqueous solubility .Molecular Structure Analysis
The molecular formula of Axitinib Impurity 4 is C22H20N4OS, and its molecular weight is 388.49 .Chemical Reactions Analysis
Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent (<10% each), by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 .Physical And Chemical Properties Analysis
Axitinib pharmacokinetics are dose-proportional within 1–20 mg twice daily, which includes the clinical dose range. Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug .科学的研究の応用
Understanding Axitinib's Mechanism of Action
Axitinib is recognized for its potent and selective inhibition of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3, crucial for the angiogenesis process in solid tumors. This characteristic makes axitinib a valuable agent in the treatment of various cancers, including renal, pancreatic, thyroid, breast, lung, and colorectal carcinomas. Studies have highlighted the differences between axitinib and other VEGFR inhibitors, suggesting unique therapeutic benefits of axitinib in oncology. The potential of blood pressure elevation and erythropoietin levels as predictive markers for VEGF/VEGFR pathway inhibition by axitinib is also under investigation, providing insights into optimizing cancer therapy (Kelly & Rixe, 2009).
Axitinib in Thyroid Cancer Treatment
The application of axitinib in treating thyroid cancer, particularly in cases resistant to radioactive iodine, highlights its therapeutic potential beyond renal carcinoma. A phase II study demonstrated axitinib's ability to yield a 30% response rate and stabilize disease in 38% of patients with advanced refractory thyroid cancer, showcasing a favorable tolerability profile. This evidence underscores axitinib's role in expanding treatment options for thyroid cancer patients, emphasizing the need for new treatments as the incidence of thyroid cancer rises (Deshpande, Gettinger, & Sosa, 2009).
Economic Efficiency in Cancer Treatment
The cost-effectiveness analysis of axitinib, especially for second-line treatment of renal cell carcinoma, offers a comprehensive view of its economic impact alongside its clinical benefits. Despite its higher cost compared to sorafenib, axitinib's incremental cost-effectiveness ratio within accepted thresholds suggests it is a financially viable option for renal carcinoma care. This analysis highlights the importance of balancing clinical efficacy with economic considerations in selecting cancer treatments (Petrou, 2015).
Advancements in Metastatic Renal Cell Carcinoma
Research into first-line and subsequent treatments for metastatic renal cell carcinoma (mRCC) with axitinib reflects significant advancements in managing this challenging disease. The exploration of optimal treatment sequences, including axitinib as a second-line therapy following first-line VEGF inhibitors, underscores the dynamic landscape of mRCC treatment strategies. These developments aim to customize therapy based on patient and disease characteristics, improving outcomes in mRCC management (Sun, Larcher, & Karakiewicz, 2014).
Impurity Profiling and Pharmaceutical Quality
The role of impurity profiling, including the analysis of Axitinib Impurity 4, is critical in ensuring pharmaceutical quality and safety. Understanding and controlling impurities in drug substances not only comply with regulatory requirements but also contribute to the development of safer, more effective therapeutic agents. This aspect of pharmaceutical research underscores the importance of analytical methodologies in identifying and quantifying impurities, which directly impacts drug development and patient care (Deshpande, Bhalerao, & Pabale, 2022).
Safety And Hazards
将来の方向性
特性
CAS番号 |
1443118-73-7 |
|---|---|
製品名 |
Axitinib Impurity 4 |
分子式 |
C22H20N4OS |
分子量 |
388.49 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



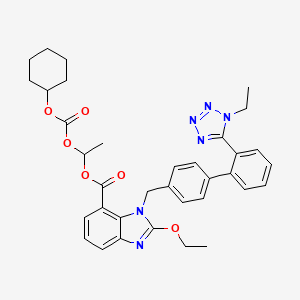
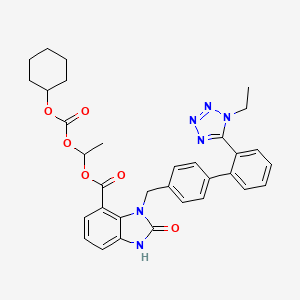
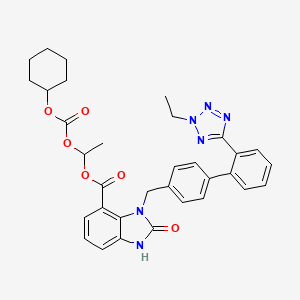

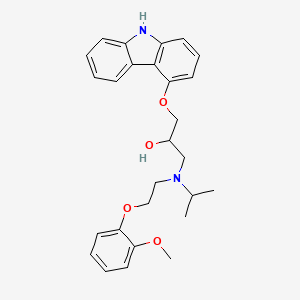

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)


